molecular formula C21H26N4O3 B14799417 N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide

N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide

Cat. No.: B14799417
M. Wt: 382.5 g/mol
InChI Key: ZJEDYQVFQVQULD-UHFFFAOYSA-N
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Description

“N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” is a complex organic compound that features a combination of functional groups, including an acetamido group, a hydroxyphenyl group, and an indoline carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:

    Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.

    Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.

    Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.

    Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.

    Reduction: The nitro group (if present) could be reduced to an amine.

    Substitution: The acetamido group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.

Biology

    Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.

Medicine

    Drug development: The compound could be investigated for its potential as a pharmaceutical agent.

Industry

    Material science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide: could be compared with other indoline derivatives or compounds with similar functional groups.

Uniqueness

    Structural uniqueness: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity.

    Biological activity: It may have unique interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26)

InChI Key

ZJEDYQVFQVQULD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O

Origin of Product

United States

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